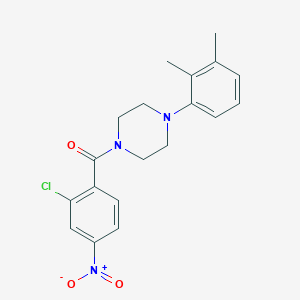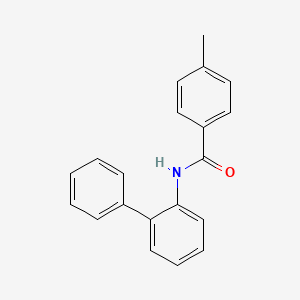
dibutyl (1-cyano-2-hydroxy-3,3-dimethyl-1-buten-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl (1-cyano-2-hydroxy-3,3-dimethyl-1-buten-1-yl)phosphonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is a phosphonate ester and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of dibutyl (1-cyano-2-hydroxy-3,3-dimethyl-1-buten-1-yl)phosphonate is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the replication of certain viruses, including the herpes simplex virus (HSV).
Biochemical and Physiological Effects:
Dibutyl (1-cyano-2-hydroxy-3,3-dimethyl-1-buten-1-yl)phosphonate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro. The compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dibutyl (1-cyano-2-hydroxy-3,3-dimethyl-1-buten-1-yl)phosphonate in lab experiments is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and neuroprotective properties, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have found that high doses of the compound can be toxic to cells, and caution should be exercised when working with this compound in the lab.
Direcciones Futuras
There are several future directions for research on dibutyl (1-cyano-2-hydroxy-3,3-dimethyl-1-buten-1-yl)phosphonate. One area of interest is the development of new drugs based on this compound. Studies have shown that the compound has potential as a treatment for various diseases, including cancer and neurological disorders. Another area of interest is the investigation of the compound's mechanism of action. Further studies are needed to fully understand how the compound works and to identify its molecular targets. Additionally, studies on the compound's pharmacokinetics and toxicity are needed to determine its safety and efficacy as a potential drug candidate.
Métodos De Síntesis
The synthesis of dibutyl (1-cyano-2-hydroxy-3,3-dimethyl-1-buten-1-yl)phosphonate involves the reaction between butyl vinyl ether and diethyl phosphite in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
Dibutyl (1-cyano-2-hydroxy-3,3-dimethyl-1-buten-1-yl)phosphonate has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of neurological disorders and as a chiral reagent in organic synthesis.
Propiedades
IUPAC Name |
(Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28NO4P/c1-6-8-10-19-21(18,20-11-9-7-2)13(12-16)14(17)15(3,4)5/h17H,6-11H2,1-5H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVFHMUZCRUVMY-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(=C(C(C)(C)C)O)C#N)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOP(=O)(/C(=C(/C(C)(C)C)\O)/C#N)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6044215.png)

![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)

![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)
![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)


![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)